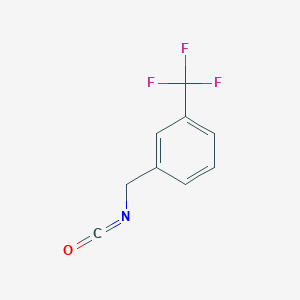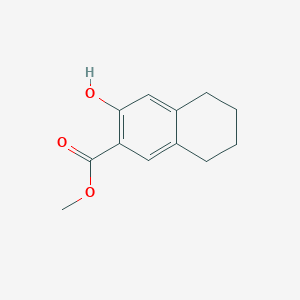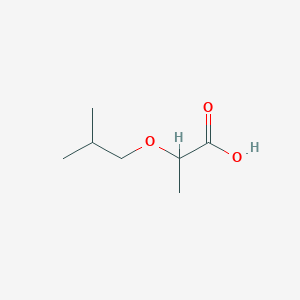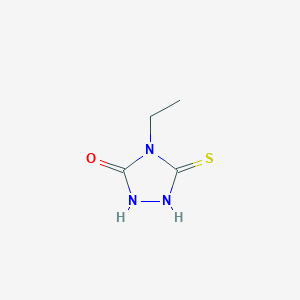![molecular formula C11H11F3O2 B3384168 3-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 53086-44-5](/img/structure/B3384168.png)
3-[3-(Trifluoromethyl)phenyl]butanoic acid
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]butanoic acid is a chemical compound with the molecular formula C11H11F3O2 . It is an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human, but not mouse or rat, FFA2 (GPR43) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the methods involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of an acetamidophenylbutanoate derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H11F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16) . The molecular weight of the compound is 232.2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, it has been used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 84-86 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Development
- 3-[3-(Trifluoromethyl)phenyl]butanoic acid and its derivatives are synthesized for various applications. For instance, CF3Se-substituted α-amino acid derivatives have been synthesized from natural amino acids, demonstrating potential as cell growth inhibitors in cytotoxicity assays (Han et al., 2021).
- Another example is the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate in new thymidylate syntheses inhibitors, showcasing the compound's role in pharmaceutical research (Guo-qing, 2013).
Biological and Medicinal Applications
- Derivatives of this compound have shown antimicrobial activity. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against various bacterial and fungal species (Mickevičienė et al., 2015).
Chemical Reactions and Catalysis
- The compound and its derivatives are used in chemical reactions, such as imine hydroboration, demonstrating its role in developing catalytic methods and in synthetic chemistry (Yin et al., 2017).
- It's also used in oxidative trifluoromethylation and trifluoromethylthiolation reactions, crucial for constructing carbon-CF3 bonds in pharmaceuticals and agrochemicals (Chu & Qing, 2014).
Advanced Material Synthesis
- The compound is explored for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its significance in materials science (Trejo-Machin et al., 2017).
Catalytic and Organic Synthesis
- In organic synthesis, derivatives of this compound are used for catalytic activities like dehydrative amidation between carboxylic acids and amines, illustrating the compound's versatility in syntheticchemistry applications (Wang et al., 2018).
Enantioseparation and Chiral Analysis
- Chiral ligand exchange countercurrent chromatography has been used for the enantioseparation of 3-phenyllactic acid, a derivative of this compound, emphasizing its significance in stereochemistry and pharmaceutical analysis (Tong et al., 2017).
Food Contact Materials Safety
- The safety evaluation of derivatives of this compound in food contact materials, such as its esters with C13-C15 branched and linear alcohols, highlights its relevance in food safety and regulatory science (Flavourings, 2011).
Solar Cell Applications
- Modified derivatives of the compound have been explored for use as electron acceptors in bulk heterojunction solar cells, demonstrating its potential in renewable energy technologies (Mikroyannidis et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVONNUQDBNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




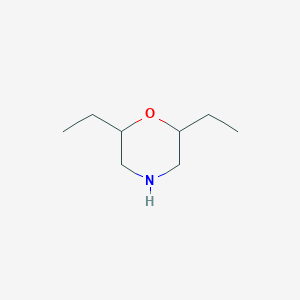
![1-{[3-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3384114.png)
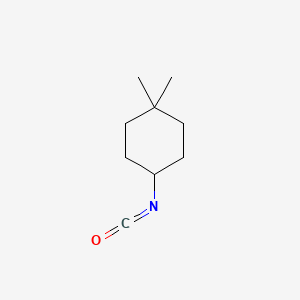
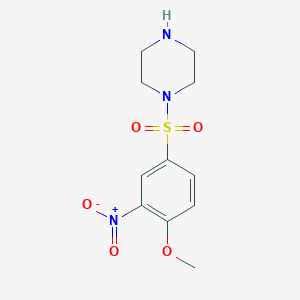
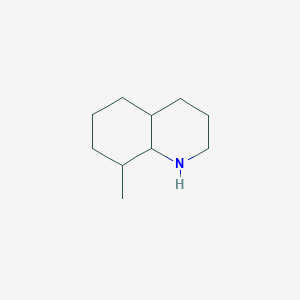
![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)
